1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine
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Overview
Description
1-Cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a cycloheptyl group and a 3,4-dimethoxybenzyl group attached to the piperazine ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of cycloheptylamine and 3,4-dimethoxybenzyl chloride.
Reaction Conditions: The cycloheptylamine is reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-Cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, along with appropriate solvents and catalysts.
Scientific Research Applications
1-Cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: The compound may have applications in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors, ion channels, and signaling pathways.
Comparison with Similar Compounds
1-Cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine can be compared with other similar compounds, such as:
1-Cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine: This compound has a similar structure but with the methoxy groups in different positions on the benzyl ring.
1-Cyclopentyl-4-(3,4-dimethoxybenzyl)piperazine: This compound features a cyclopentyl group instead of a cycloheptyl group.
1-Cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine: This compound has a cyclohexyl group instead of a cycloheptyl group.
The uniqueness of this compound lies in its specific structural features, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-cycloheptyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-23-19-10-9-17(15-20(19)24-2)16-21-11-13-22(14-12-21)18-7-5-3-4-6-8-18/h9-10,15,18H,3-8,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCBXEDQFLYJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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